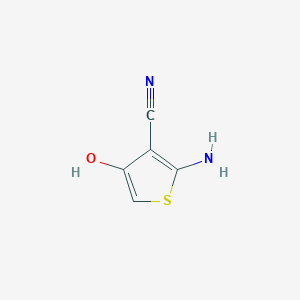

2-Amino-4-hydroxythiophene-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxythiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSSHLOVHLENAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543494 | |

| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99580-50-4 | |

| Record name | 2-Amino-4-hydroxy-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99580-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the development of a wide array of biologically active compounds. Molecules incorporating this heterocyclic system have demonstrated a vast range of pharmacological activities, including antiproliferative, antiviral, antifungal, and antibacterial properties.[1] Notable drugs such as the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine feature the 2-aminothiophene core, highlighting its importance in drug development.[2][3] The target molecule of this guide, 2-amino-4-hydroxythiophene-3-carbonitrile, represents a highly functionalized and versatile building block, poised for the synthesis of novel condensed heterocyclic systems and potential therapeutic agents.

This guide provides an in-depth exploration of the synthesis mechanism of this compound, primarily through the lens of the Gewald three-component reaction. We will dissect the reaction mechanism, offer field-proven insights into experimental choices, and provide a detailed, exemplary protocol for its synthesis.

PART 1: The Core Synthesis Strategy: A Mechanistic Dissection of the Gewald Reaction

The most efficient and convergent method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[4][5] The reaction brings together a carbonyl compound, an α-activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[6]

The mechanism, elucidated decades after its discovery, proceeds through three key stages:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[1][4] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This anion then attacks the carbonyl carbon, leading to a stable α,β-unsaturated nitrile intermediate after dehydration.[1][7]

-

Sulfuration of the Intermediate: Elemental sulfur (S₈) is then added to the Michael acceptor formed in the first step. Recent computational studies suggest that the α,β-unsaturated nitrile is deprotonated by the base to form a substituted allylic anion, which then acts as the nucleophile for the ring-opening of the S₈ crown.[1][8][9] This leads to the formation of a polysulfide intermediate.[1][9]

-

Intramolecular Cyclization & Tautomerization: The sulfurated intermediate undergoes a rapid intramolecular cyclization. This step is believed to proceed via a Thorpe-Ziegler type mechanism, where the terminal thiolate anion attacks the electrophilic carbon of the nitrile group to form a five-membered imine ring.[3][10] A subsequent tautomerization (prototropic shift) of the imine to the more stable enamine form yields the final aromatic 2-aminothiophene product.[4] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[1][8][9]

Caption: General Mechanism of the Gewald Reaction.

PART 2: Proposed Synthesis Pathway for this compound

To synthesize the target molecule, this compound, we must select starting materials that introduce the required "4-hydroxy" functionality. The most direct approach within the Gewald framework is to use an α-hydroxyketone as the carbonyl component. For this guide, we will consider glycolaldehyde (2-hydroxyethanal) as the starting aldehyde. The final product, this compound, exists in tautomeric equilibrium with 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, with the enol form often being predominant.

The proposed reaction proceeds as follows:

-

Reactants: Glycolaldehyde, Malononitrile, and Elemental Sulfur.

-

Catalyst: A secondary amine, such as Morpholine or Piperidine.

Mechanistic Steps:

-

Knoevenagel-Cope Condensation: Morpholine deprotonates malononitrile. The resulting carbanion attacks the carbonyl of glycolaldehyde. Subsequent dehydration yields 2-(2-hydroxyethylidene)malononitrile.

-

Sulfuration: The allylic proton on the carbon bearing the hydroxyl group is abstracted by the base. The resulting anion attacks the S₈ ring, leading to a thiolate intermediate after fragmentation of the polysulfide chain.

-

Cyclization & Tautomerization: The thiolate attacks the nitrile group intramolecularly, forming the thiophene ring as an imine. A final tautomerization yields the aromatic this compound.

Caption: Proposed workflow for the synthesis of the target molecule.

PART 3: Field-Proven Insights & Experimental Protocol

Causality Behind Experimental Choices

-

Choice of Base/Catalyst: The base is not merely a proton shuttle; it governs the rate of the initial condensation. Secondary amines like morpholine and piperidine are highly effective.[6] More recently, greener and more efficient catalysts like L-proline and various solid-supported bases (e.g., NaAlO₂) have been employed, often leading to higher yields and simpler workups.[11][12] L-proline, for instance, can catalyze both the Knoevenagel condensation and the subsequent sulfur addition.[11]

-

Solvent System: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the intermediates and reagents.[6] Dimethylformamide (DMF) can also be used, particularly when higher temperatures are required to drive the reaction to completion.[11] For green chemistry applications, water under ultrasound activation has been successfully utilized.[5]

-

Temperature Control: The Gewald reaction is typically exothermic. The initial Knoevenagel condensation is often performed at room temperature or with gentle warming (40-60 °C).[11][13] Maintaining temperature control is crucial to prevent side reactions, such as the dimerization of the highly reactive α,β-unsaturated nitrile intermediate.[7]

Exemplary Experimental Protocol

This protocol is an adaptation of established Gewald reaction procedures for the synthesis of this compound.

Materials:

-

Glycolaldehyde dimer (or a stable equivalent)

-

Malononitrile

-

Elemental Sulfur (powdered)

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Ice-water bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glycolaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (50 mL).

-

Catalyst Addition: To the stirring solution, add morpholine (0.2 eq) dropwise at room temperature. An initial exothermic reaction may be observed. Stir the mixture for 30 minutes to facilitate the Knoevenagel condensation.

-

Sulfur Addition: Add powdered elemental sulfur (1.1 eq) to the mixture in one portion.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath for 30 minutes to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

PART 4: Data Presentation & Characterization

Reaction Optimization

The yield of the Gewald reaction is highly dependent on the catalyst and solvent system used. The following table summarizes typical yields observed for analogous syntheses, providing a benchmark for optimization.

| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Morpholine (20) | Ethanol | 50 | 65-80 | [6] |

| L-Proline (10) | DMF | 60 | 75-85 | [11] |

| Piperidinium Borate (20) | Ethanol/Water | 60 | 90-96 | [3] |

| NaAlO₂ (solid) | Ethanol | Reflux | 80-94 | [5][12] |

Expected Spectroscopic Data

The characterization of this compound would confirm its structure and the presence of the key functional groups. The tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms would be observable.

-

¹H NMR: Expect signals for the amino protons (-NH₂) as a broad singlet, a singlet for the vinyl proton on the thiophene ring, and a signal for the hydroxyl proton (-OH), which may exchange with D₂O.

-

¹³C NMR: Signals corresponding to the C-S carbon, the C-NH₂ carbon, the C-OH carbon, the nitrile carbon (-CN), and the carbon bearing the vinyl proton would be expected.

-

FTIR (cm⁻¹): Characteristic absorption bands would include N-H stretching for the amino group (~3300-3400), O-H stretching for the hydroxyl group (~3200-3500, broad), a sharp C≡N stretching for the nitrile group (~2200-2230), and C=C stretching for the aromatic ring (~1600).[2]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₅H₄N₂OS, M.W. 140.16) would be observed.[14]

Conclusion

The Gewald reaction provides a powerful and versatile platform for the synthesis of highly substituted 2-aminothiophenes, including the valuable synthetic intermediate this compound. A thorough understanding of its multi-step mechanism—encompassing Knoevenagel-Cope condensation, sulfur addition, and Thorpe-Ziegler type cyclization—is paramount for optimizing reaction conditions and maximizing yields. By carefully selecting catalysts, solvents, and controlling reaction parameters, researchers can efficiently access this and other related scaffolds, paving the way for the discovery of novel therapeutics and advanced materials.

References

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

- Ukrainets, I. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31837–31848. [Link]

- Sharma, J., & Champagne, P. A. (2024).

- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

- Wikipedia. (n.d.). Gewald reaction. [Link]

- Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24523–24541. [Link]

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406. [Link]

- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

- Ukrainets, I. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

- Wikipedia. (n.d.). Thorpe reaction. [Link]

- Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077–1090. [Link]

- Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO₂ as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1227–1232. [Link]

- Khosravi, I., & Zare, A. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

- Lead Sciences. (n.d.). This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound - Lead Sciences [lead-sciences.com]

The Gewald Reaction for the Synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-hydroxythiophene-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. We delve into the nuances of the Gewald reaction, a powerful multicomponent reaction for the formation of substituted 2-aminothiophenes, with a special focus on the challenges and mechanistic intricacies associated with introducing a 4-hydroxy substituent. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic transformation. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss potential side reactions and purification strategies, and highlight the significance of the target molecule.

Introduction: The Gewald Reaction and the Intrigue of 4-Hydroxythiophenes

The Gewald three-component reaction, first reported by Karl Gewald in 1966, has become a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achieved in a single step.[3][4][5] The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6]

The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][7] While the synthesis of many 2-aminothiophene derivatives is well-established, the preparation of this compound presents a unique set of considerations primarily due to the presence of the 4-hydroxy group. This functional group introduces the possibility of keto-enol tautomerism, which plays a crucial role in the reaction pathway and the final product's structure. Understanding this tautomeric equilibrium is paramount for a successful synthesis.

This guide will illuminate the most probable synthetic route to this compound, which is believed to proceed through a 4-oxotetrahydrothiophene intermediate. We will provide a detailed mechanistic rationale and a robust experimental protocol to empower researchers in their synthetic endeavors.

Mechanistic Deep Dive: The Journey to this compound

The synthesis of this compound via a Gewald-type reaction is not a straightforward one-pot condensation in the classical sense. The presence of the 4-hydroxy group, or more accurately, its keto tautomer, dictates the choice of starting materials and the reaction pathway. The most plausible mechanism involves the initial formation of a 4-oxotetrahydrothiophene-3-carbonitrile intermediate, which then tautomerizes to the desired aromatic 4-hydroxythiophene.

The overall transformation can be dissected into the following key stages:

Stage 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between an appropriate β-ketoester or β-ketonitrile and an active methylene compound. For the synthesis of our target molecule, a plausible starting material is ethyl 2-cyano-3-oxobutanoate. The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene group of the cyanoacetate, which then attacks the ketone carbonyl of the β-ketoester. Subsequent dehydration leads to the formation of an α,β-unsaturated dinitrile intermediate.

Stage 2: Michael Addition of a Sulfur Nucleophile

In a variation from the standard Gewald reaction where elemental sulfur is added, a more controlled approach for this specific target involves the use of a sulfur nucleophile that can be generated in situ or added directly. For instance, an α-mercaptoketone or a precursor can be employed. Alternatively, the historical Benary synthesis provides a clue, utilizing a halo-substituted β-ketoester and a hydrosulfide salt.[3][4] In a more contemporary Gewald approach, elemental sulfur is activated by the amine base to form a nucleophilic sulfur species which then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

Stage 3: Intramolecular Cyclization and Tautomerization

Following the addition of the sulfur nucleophile, the molecule contains all the necessary atoms for the thiophene ring. An intramolecular cyclization occurs, where the sulfur attacks one of the nitrile groups. This is followed by a series of proton transfers and tautomerization steps. The initial cyclized product is a non-aromatic 4-oxotetrahydrothiophene derivative. This intermediate exists in equilibrium with its enol tautomer, the aromatic this compound. The driving force for the final tautomerization is the formation of the stable, aromatic thiophene ring.

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric forms of 2-Amino-4-hydroxythiophene-3-carbonitrile

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-4-hydroxythiophene-3-carbonitrile

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a versatile synthetic intermediate.[1][2][3] The specific derivative, this compound, presents a fascinating case of tautomerism, a phenomenon that profoundly influences its physicochemical properties, reactivity, and, critically, its interaction with biological targets. This guide provides a comprehensive exploration of the potential tautomeric forms of this molecule. We will delve into the structural possibilities, the experimental methodologies required for their characterization, and the computational approaches used to predict their relative stabilities. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this important heterocyclic system.

Introduction: The Significance of the 2-Aminothiophene Core

Substituted 2-aminothiophenes are privileged structures in drug discovery, forming the backbone of compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][4] The primary route to this versatile scaffold is the elegant and highly adaptable Gewald three-component reaction, which has been a mainstay in heterocyclic synthesis for over half a century.[5][6][7]

The biological function of a molecule is inextricably linked to its three-dimensional structure and electronic properties. For molecules like this compound, which possess multiple sites for proton migration, the existence of several tautomeric forms is not just a chemical curiosity but a critical factor in its behavior. Tautomers, being constitutional isomers in dynamic equilibrium, can exhibit distinct differences in:

-

Receptor Binding: Variations in shape and hydrogen bond donor/acceptor patterns dictate binding affinity and selectivity.

-

Pharmacokinetic Profile (ADME): Properties such as lipophilicity, solubility, and membrane permeability are tautomer-dependent.

-

Chemical Stability and Reactivity: The dominant tautomer will govern the molecule's synthetic utility and degradation pathways.

Understanding and controlling this tautomeric equilibrium is therefore paramount for the rational design of novel therapeutics.

Synthesis of the Core Scaffold: The Gewald Reaction

The synthesis of the this compound scaffold is typically achieved via a variation of the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[5][7][8][9] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the highly functionalized thiophene ring.[8][9]

Caption: General workflow for the Gewald synthesis of the 2-aminothiophene scaffold.

Analysis of Potential Tautomeric Forms

The structure of this compound contains three key functional groups capable of tautomerization: the 2-amino group, the 4-hydroxy group, and the thiophene ring itself. This gives rise to four primary, low-energy tautomeric forms that exist in a dynamic equilibrium.

-

Form A (Amino-Hydroxy): The fully aromatic this compound. This form benefits from the aromatic stabilization of the thiophene ring.

-

Form B (Amino-Keto): The 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile. Here, the C4-hydroxyl has tautomerized to a ketone, breaking the aromaticity of the ring but forming a stable amide-like system.

-

Form C (Imino-Hydroxy): The 2-imino-4-hydroxy-2,5-dihydrothiophene-3-carbonitrile. The exocyclic amino group has tautomerized to an imine.

-

Form D (Imino-Keto): The 2-imino-4-oxo-4,5-dihydrothiophene-3-carbonitrile. This form combines both the keto and imine features.

Caption: Tautomeric equilibria for this compound.

The dominant form depends heavily on the environment (solid-state vs. solution) and the polarity and hydrogen-bonding capability of the solvent.

Experimental Characterization Protocols

A multi-technique approach combining spectroscopy and crystallography is essential to unambiguously identify and quantify the tautomeric forms present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution. The choice of solvent is critical, as it can shift the equilibrium. Deuterated solvents such as DMSO-d₆, CDCl₃, and Methanol-d₄ are commonly used to probe these effects.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient. 2D experiments like HSQC and HMBC can be used to confirm assignments.

-

Data Analysis:

-

Integrate the ¹H NMR signals corresponding to unique protons of each tautomer. The ratio of the integrals provides the relative population of each form.

-

Analyze the chemical shifts. The presence of a broad, exchangeable proton signal between 9-12 ppm may suggest an enolic OH, while a signal around 4 ppm could indicate a CH₂ group adjacent to a ketone (Form B). The amino group (NH₂) protons typically appear as a broad singlet.

-

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms in DMSO-d₆

| Proton | Form A (Amino-Hydroxy) | Form B (Amino-Keto) | Key Differentiator |

| NH₂ | ~7.0 (br s, 2H) | ~7.2 (br s, 2H) | Integration and exchange rate |

| OH | ~10.5 (br s, 1H) | Absent | Presence/absence of OH signal |

| C₅-H | ~6.5 (s, 1H) | ~3.8 (s, 2H) | Aromatic CH vs. Aliphatic CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups that define each tautomer, particularly in the solid state (via KBr pellet or ATR).[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. The presence of a strong C=O stretch is definitive evidence for a keto tautomer.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Tautomeric Form | Expected Frequency Range |

| O-H stretch | A, C (Hydroxy) | 3200 - 3500 (broad) |

| N-H stretch | A, B (Amino) | 3300 - 3500 (sharp, two bands) |

| C≡N stretch | All | 2200 - 2230 |

| C=O stretch | B, D (Keto) | 1650 - 1690 (strong) |

| C=C stretch (Aromatic) | A, C | 1550 - 1620 |

X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the tautomeric structure in the solid state.[10][12][13][14] It allows for precise determination of bond lengths and the positions of hydrogen atoms, confirming whether an amino/imine or hydroxy/keto form is present. It is crucial to remember that the crystal structure represents the lowest energy form in the solid lattice, which may not be the most prevalent tautomer in solution.

Computational Modeling of Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of each tautomer and understanding the influence of the solvent.[15][16][17]

Computational Workflow: DFT Analysis

Caption: Workflow for computational analysis of tautomer stability using DFT.

By calculating the Gibbs free energy (G) of each optimized tautomer, their relative populations can be predicted using the Boltzmann distribution. These calculations can be performed in the gas phase to assess intrinsic stability and with a continuum solvation model to simulate the effect of different solvents.

Table 3: Hypothetical Relative Gibbs Free Energies (ΔG, kcal/mol) from DFT

| Tautomer | ΔG (Gas Phase) | ΔG (in DMSO) | Predicted Dominant Form |

| Form A (Amino-Hydroxy) | 0.00 (Reference) | 0.00 (Reference) | Gas Phase & Polar Solvents |

| Form B (Amino-Keto) | +2.5 | -1.2 | Potentially favored in some media |

| Form C (Imino-Hydroxy) | +10.8 | +9.5 | Unlikely to be significant |

| Form D (Imino-Keto) | +12.1 | +10.3 | Unlikely to be significant |

Note: These are illustrative values. Actual results will depend on the level of theory and basis set used.

The results often show that the aromatic amino-hydroxy (Form A) and the non-aromatic amino-keto (Form B) are the most stable and likely contributors to the equilibrium, with the imino forms being significantly higher in energy. Polar, protic solvents often stabilize the more polar keto form through hydrogen bonding.

Conclusion and Implications for Drug Development

The tautomerism of this compound is not a trivial academic exercise; it is a fundamental property that dictates its utility in drug discovery. The molecule likely exists as a dynamic equilibrium between the aromatic amino-hydroxy form (A) and the non-aromatic amino-keto form (B). The exact position of this equilibrium is a delicate balance influenced by the physical state and solvent environment.

For drug development professionals, a thorough understanding of this system is critical. The ability of the molecule to adopt different tautomeric forms can be exploited to fine-tune its properties. A comprehensive characterization using a combination of high-resolution NMR, IR spectroscopy, X-ray crystallography, and validated by DFT calculations is the only reliable path to fully understanding and harnessing the chemical and biological potential of this powerful heterocyclic scaffold. This knowledge is essential for designing more effective and selective drug candidates and for securing robust intellectual property.

References

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Connect.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results.

- Selected biologically active 2-aminothiophenes. ResearchGate.

- Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). Slideshare.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.

- Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry.

- Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD..

- 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. NIH.

- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. SpectraBase.

- 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem.

- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate.

- XRD patterns of 2-((3-hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carbonitrile loaded on (a) Fe 3 O 4 and (b) Fe 3 O 4 /SiO 2. ResearchGate.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI.

- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.

- Insight into the nature of the interactions of furan and thiophene with hydrogen halides and lithium halides: ab initio and QTAIM studies. PubMed.

- An Extensive Computational Study of the Adsorption of Thiophene on Transition Metal Surfaces: Role of Van Der Waals. ResearchGate.

- Process for preparing thiophene derivatives. Google Patents.

- Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. ResearchGate.

- Crystal structure of 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile. PMC - NIH.

- Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. ScienceDirect.

- Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. International Union of Crystallography.

- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase.

- Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

- Keto-Enol Tautomerism. YouTube.

- All about Tautomerism (PART-3) || Tautomers Stability || Keto-Enol Form || AAE/EAA. YouTube.

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-4-hydroxythiophene-3-carbonitrile: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-4-hydroxythiophene-3-carbonitrile (CAS No: 99580-50-4; Molecular Formula: C₅H₄N₂OS; Molecular Weight: 140.16 g/mol ).[1] As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and data interpretation, with a central focus on the compound's pronounced tautomerism. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to build a holistic and self-validating structural profile. This guide is intended for researchers, scientists, and drug development professionals who require a robust, field-proven methodology for characterizing this and similar highly functionalized heterocyclic systems.

Introduction: The Centrality of Tautomerism

This compound is not a single, static entity but exists as a dynamic equilibrium of tautomeric forms. Understanding this equilibrium is the most critical aspect of its characterization, as the dominant form dictates the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological activity. The primary equilibrium at play is the keto-enol tautomerism involving the C4-hydroxy group and the adjacent ring carbon.

The keto form, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, possesses a carbonyl group and a stereocenter, while the enol form, this compound, features a hydroxyl group and maintains the aromaticity of the thiophene ring. The relative stability of these forms is highly dependent on the physical state (solid vs. solution) and the solvent environment.[2]

Caption: Figure 1. The critical keto-enol equilibrium in this compound.

Each spectroscopic technique discussed below will be interpreted through the lens of this equilibrium, demonstrating how spectral features can be used to identify and quantify the predominant tautomeric form under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Equilibrium

NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric state of this compound in solution. The choice of solvent is a critical experimental parameter, as polar, protic solvents can shift the equilibrium by forming hydrogen bonds.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides unambiguous evidence for the dominant tautomer.

-

Keto Form Signatures: The most telling signal for the keto tautomer would be a peak corresponding to the C5-methylene protons (-CH₂-), typically appearing in the range of 3.0-4.0 ppm. These protons would likely appear as a singlet. The amino (-NH₂) protons would be present, often as a broad singlet.

-

Enol Form Signatures: The enol tautomer would instead display a singlet for the C5-vinyl proton (-CH=), expected further downfield in the aromatic region, likely between 6.0 and 7.5 ppm. A distinct, often broad, signal for the hydroxyl (-OH) proton would also be observable, with its chemical shift being highly dependent on concentration and solvent.

¹³C NMR Spectral Interpretation

The carbon spectrum corroborates the findings from the proton NMR.

-

Keto Form Signatures: The key indicator is a signal for a carbonyl carbon (C=O) at C4, which would be found significantly downfield, typically in the 180-200 ppm range. The C5 carbon would appear as a typical aliphatic signal.

-

Enol Form Signatures: In this form, the C4 carbon, now part of a C=C-OH system, would shift upfield into the 150-160 ppm range. The C5 carbon would also be in the aromatic/vinylic region.

Data Summary: Predicted Chemical Shifts

| Tautomer | Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Rationale |

| Keto | C5-H₂ | ~3.5 | ~40 | Aliphatic methylene adjacent to sulfur. |

| C4 (C=O) | - | ~190 | Characteristic ketone carbonyl carbon. | |

| NH₂ | 5.0 - 7.0 (broad) | - | Exchangeable protons. | |

| Enol | C5-H | ~6.5 | ~110 | Vinylic proton in an electron-rich ring. |

| C4 (C-OH) | - | ~155 | Aromatic carbon bonded to oxygen. | |

| OH | 9.0 - 12.0 (broad) | - | Acidic, exchangeable proton. | |

| NH₂ | 5.0 - 7.0 (broad) | - | Exchangeable protons. |

Experimental Protocol: NMR Analysis

Caption: Figure 2. Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present, providing strong evidence for the tautomeric equilibrium, particularly in the solid state.

Spectral Interpretation

The presence or absence of characteristic absorption bands allows for a clear distinction between the keto and enol forms.

-

Shared Vibrations:

-

-NH₂ Stretch: Two bands are expected in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric N-H stretching.

-

-C≡N Stretch: A sharp, strong absorption around 2200-2230 cm⁻¹. The exact position can indicate conjugation; a lower frequency suggests conjugation with a double bond, as expected in the enol form.

-

C-S Stretch: Typically a weaker band in the 600-800 cm⁻¹ region.[3]

-

-

Distinguishing Vibrations:

-

Keto Form: The defining feature is a strong, sharp C=O stretching band between 1650-1700 cm⁻¹.

-

Enol Form: This form would lack a C=O band but would show a broad O-H stretching band from 3200-3600 cm⁻¹, which may overlap with the N-H stretches. Additionally, C=C stretching bands for the aromatic ring would appear in the 1500-1650 cm⁻¹ region.[4]

-

Data Summary: Key IR Frequencies

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | Enol | 3200 - 3600 | Broad |

| N-H Stretch | Both | 3300 - 3500 | Medium, two bands |

| C≡N Stretch | Both | 2200 - 2230 | Sharp, strong |

| C=O Stretch | Keto | 1650 - 1700 | Sharp, strong |

| C=C Stretch | Enol | 1500 - 1650 | Medium to strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for each tautomer.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the molecule, which is directly influenced by the extent of conjugation. The aromatic enol form is expected to have a more extended π-conjugated system than the non-aromatic keto form.

Spectral Interpretation

-

Enol Form: As a substituted, aromatic thiophene, the enol tautomer is expected to exhibit strong absorption bands corresponding to π→π* transitions. Thiophene itself absorbs around 235 nm.[5] With electron-donating (-NH₂, -OH) and electron-withdrawing (-CN) groups, a significant bathochromic (red) shift is anticipated, likely resulting in a λ_max value between 260 nm and 350 nm.[6]

-

Keto Form: The keto tautomer lacks the aromatic thiophene chromophore. Its absorption would be dominated by the n→π* transition of the carbonyl group, which is typically weaker and occurs at longer wavelengths, and the π→π* transitions of the enamine-nitrile system. This would likely result in a different absorption profile, possibly with a lower molar absorptivity compared to the fully aromatic enol form.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion [M+H]⁺ at m/z 141. Tandem MS (MS/MS) experiments on this ion can help elucidate the structure.

-

Common Neutral Losses: Fragmentation of protonated amino acids and related structures often involves the loss of small, stable neutral molecules.[7][8]

-

Loss of CO (28 Da)

-

Loss of HCN (27 Da)

-

Loss of NH₃ (17 Da)

-

-

Fragmentation Pathway: A plausible fragmentation pathway could involve initial cleavage of the thiophene ring, which is a common process for such heterocycles.

Caption: Figure 3. Plausible fragmentation pathways for [M+H]⁺.

Integrated Spectroscopic Analysis: A Cohesive Picture

No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all methods.

-

Solid State: An FTIR spectrum of the solid powder showing a strong C=O stretch at ~1680 cm⁻¹ and no broad O-H band would strongly suggest the keto form is dominant.

-

Solution State (DMSO-d₆): An ¹H NMR spectrum in a polar aprotic solvent showing a vinylic proton at ~6.5 ppm and a broad OH signal, coupled with a ¹³C spectrum lacking a carbonyl signal near 190 ppm, would confirm the enol form is preferred in this environment.

-

Confirmation: The mass spectrum confirms the elemental composition with a molecular ion at m/z 141 ([M+H]⁺), and the UV-Vis spectrum showing a strong absorption band above 260 nm is consistent with the conjugated aromatic system of the enol form.

Conclusion

The spectroscopic characterization of this compound is a nuanced task that is fundamentally governed by its keto-enol tautomeric equilibrium. A multi-technique approach is not just recommended but essential for a complete understanding. NMR spectroscopy provides the most definitive evidence of the tautomeric state in solution, while IR spectroscopy is invaluable for assessing the solid state. Mass spectrometry confirms the molecular integrity, and UV-Vis spectroscopy sheds light on the electronic properties of the dominant conjugated system. By carefully choosing experimental conditions and integrating the data from these powerful analytical techniques, researchers can achieve a robust and reliable characterization of this versatile chemical scaffold.

References

- Khmyl, A. A., et al. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.

- SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Bio-Rad Laboratories, Inc.

- PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. National Center for Biotechnology Information.

- DergiPark. (2017). Synthesis, Spectroscopic and Computational Studies of (E)-2-(2,3-dihydroxy)-benzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Gazi University Journal of Science.

- Lead Sciences. (n.d.). This compound.

- Gómez-Zavaglia, A., et al. (2015). Solvent effect in keto–enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. Journal of Molecular Structure.

- The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube.

- Sato, Y., & Abe, T. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences.

- NIST. (n.d.). Thiophene. NIST Chemistry WebBook.

- Nelson, C. A., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry.

- Balasubramanian, S., et al. (2017). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[10]Rotaxane and (b) polythiophene polyrotaxane.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-4-hydroxythiophene-3-carbonitrile

For researchers and scientists engaged in drug discovery and materials science, a precise understanding of molecular structure is fundamental to progress. The 2-aminothiophene scaffold is a privileged motif, appearing in a wide array of biologically active compounds and functional materials.[1] Among these, 2-amino-4-hydroxythiophene-3-carbonitrile stands out as a versatile synthetic intermediate.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution.

This technical guide, intended for professionals in the chemical sciences, provides a detailed exploration of the ¹H and ¹³C NMR spectral data for this compound. We will delve into the critical issue of tautomerism that governs the spectral features of this molecule and present a thorough, reasoned analysis of its predicted NMR spectra in a common solvent, DMSO-d₆. Furthermore, this guide furnishes a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds.

The Crucial Question of Tautomerism

A key feature of 4-hydroxythiophene systems is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxythiophene form (the enol) and the thiophen-4(5H)-one form (the keto). The predominant tautomer in solution is highly dependent on the solvent and the nature of other substituents on the ring.[4][5][6][7]

For this compound, the presence of the electron-donating amino group at C2 and the electron-withdrawing cyano group at C3 significantly influences this equilibrium. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the keto tautomer, specifically 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, is expected to be a significant, if not the major, species. This is due to the formation of a conjugated system and the potential for strong intermolecular hydrogen bonding that stabilizes this form. The analysis that follows is based on the predominance of the keto tautomer in DMSO-d₆ solution.

A conceptual diagram illustrating the keto-enol tautomerism of the title compound.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton NMR spectrum is anticipated to be relatively simple, reflecting the structure of the proposed keto tautomer. The chemical shifts are influenced by the electronic environment of each proton, which is determined by the neighboring functional groups.[8][9][10]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H₅ | ~ 3.5 - 4.0 | Singlet | 2H | Methylene protons adjacent to a sulfur atom and a carbonyl group. The singlet nature arises from the absence of adjacent protons. |

| NH₂ | ~ 7.0 - 7.5 | Broad Singlet | 2H | Protons of the amino group, often appearing as a broad signal due to exchange with residual water in the solvent and quadrupole effects of the nitrogen atom. The chemical shift is downfield due to conjugation with the double bond and cyano group. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[11][12]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C₅ | ~ 35 - 45 | Aliphatic carbon (sp³) adjacent to a sulfur atom. |

| C₃ | ~ 90 - 100 | sp² carbon of a double bond, shifted upfield due to the electron-donating amino group at C2. |

| CN | ~ 115 - 120 | Carbon of the nitrile group, a characteristic chemical shift for this functional group. |

| C₂ | ~ 160 - 170 | sp² carbon directly attached to the amino group, experiencing significant deshielding. |

| C₄ | ~ 190 - 200 | Carbonyl carbon (C=O), which characteristically appears far downfield in the spectrum. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed methodology is recommended.[13]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

2. Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds between scans to ensure full relaxation of all protons.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ as a secondary reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

A flowchart outlining the experimental workflow for NMR analysis.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a nuanced task that requires a foundational understanding of its tautomeric behavior. Based on established principles, the molecule is predicted to exist predominantly in its keto form in DMSO solution. The anticipated ¹H and ¹³C NMR spectra reflect this structure, with characteristic signals for the methylene, amino, and carbonyl functionalities. By following the detailed experimental protocol provided, researchers can acquire high-quality spectral data to confirm these assignments and confidently verify the structure of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors.

References

- Benchchem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI).

- Satonaka, H., Abe, K., & Hirota, M. ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Oxford Academic.

- Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic.

- Stenutz, R. NMR chemical shift prediction of thiophenes.

- Frolov, K. A., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. PubMed Central.

- ResearchGate. ¹H NMR spectra showing regioselective substitutions on thiophene...

- The Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39.

- Human Metabolome Database. ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121).

- SUPPORTING MATERIALS.

- Contents 1 Spectral data of synthesized compounds Page No. 1-2 2 ¹H &¹³C NMR and mass spectra of synthesized compounds Page.

- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (¹H: 300MHz, ¹³C: -).

- NMR Chemical Shifts.

- ResearchGate. The ¹H NMR spectrum of the mixture of compounds 3 and 4 in DMSO-d6 and its expanded view.

- ResearchGate. Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis.

- Lead Sciences. This compound.

- DergiPark. Gazi University Journal of Science » Submission » Synthesis, Spectroscopic and Computational Studies of (E)-2-(2,3-dihydroxy)-benzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

- Molbase. This compound | CAS 99580-50-4.

- Chemistry LibreTexts. NMR - Interpretation.

- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Lee, C. W. J., et al. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.

- Encyclopedia.pub. Tautomerism Detected by NMR.

- The Royal Society of Chemistry. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system.

- Tables For Organic Structure Analysis.

- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts.

- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism.

- MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Dudley, T. J., et al. Tautomerism and ¹H and ¹³C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry. PubMed.

- ResearchGate. ¹³C NMR spectra of synthesized model compound 4f.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | CAS 99580-50-4 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

FT-IR spectrum of 2-Amino-4-hydroxythiophene-3-carbonitrile

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Amino-4-hydroxythiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the 2-aminothiophene family, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its structural elucidation is paramount for synthesis validation, quality control, and understanding its chemical behavior. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for this purpose, providing a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups. This guide offers a detailed analysis of the , with a critical focus on the interpretation of its potential tautomeric forms.

The Structural Significance of Tautomerism

A core analytical challenge in characterizing this compound is its potential to exist in a state of tautomeric equilibrium. Tautomers are structural isomers of chemical compounds that readily interconvert. This behavior is analogous to the well-documented keto-enol tautomerism seen in systems like 2-hydroxypyridine and its pyridone form.[4][5][6][7][8] For the title compound, the equilibrium lies between the hydroxy (enol-like) form and the keto (or thione) form, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile.

The predominant tautomer can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature.[6] FT-IR spectroscopy is exceptionally well-suited to identify the dominant form by detecting the presence or absence of key vibrational bands associated with the hydroxyl (-OH) and carbonyl (C=O) functional groups.

Caption: Tautomeric equilibrium of this compound.

Decoding the Spectrum: A Functional Group Analysis

The FT-IR spectrum provides a wealth of information. The key to interpretation is to dissect the spectrum into regions corresponding to the characteristic vibrational frequencies of the molecule's functional groups. The following table summarizes the expected absorption bands for both potential tautomers.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Diagnostic Importance |

| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3250 | Medium, Sharp | Two distinct bands are expected for the asymmetric and symmetric stretches.[9][10] Their presence confirms the primary amine group in both tautomers. |

| O-H Stretch | Hydroxyl (-OH) | 3600 - 3200 | Medium-Strong, Broad | Diagnostic for the hydroxy form. This broad absorption is due to hydrogen bonding and may overlap with N-H stretches. Its absence is a strong indicator of the keto form. |

| C-H Stretch | Thiophene Ring | ~3100 | Weak-Medium | Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11][12] |

| C≡N Stretch | Nitrile (-C≡N) | 2260 - 2220 | Medium-Strong, Sharp | A highly characteristic and reliable peak for α-aminonitriles.[13][14][15] Conjugation with the thiophene ring places it in the lower end of the typical nitrile range.[15] |

| C=O Stretch | Ketone (-C=O) | 1700 - 1650 | Strong, Sharp | The most critical diagnostic peak for the keto form. A strong absorption in this region is unambiguous evidence for the presence of the dihydrothiophenone tautomer.[6] |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong | This "scissoring" vibration is characteristic of primary amines.[9] It can sometimes be sharp and mistaken for a weak carbonyl peak if not cross-referenced with the N-H stretching region. |

| C=C Stretch | Thiophene Ring | 1600 - 1400 | Medium-Variable | The thiophene ring gives rise to several stretching vibrations in the fingerprint region.[16][17] The pattern can confirm the heterocyclic core. |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium-Strong | Confirms the connection of the amine group to the thiophene ring.[9][10] |

| C-S Stretch | Thiophene Ring | 900 - 650 | Weak-Medium | Vibrations involving the carbon-sulfur bond are typically found in the lower fingerprint region and confirm the thiophene structure.[11][16][18] |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The trustworthiness of spectral data hinges on a robust experimental methodology. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high reproducibility.

Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Crystal and Stage Cleaning: Meticulously clean the ATR crystal (e.g., diamond) and the sample press with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

A Logic-Driven Interpretation Workflow

Interpreting the spectrum should follow a systematic, evidence-based workflow. The primary goal is to determine the predominant tautomeric form before assigning the remaining peaks.

Caption: Logical workflow for interpreting the FT-IR spectrum.

Conclusion

The is rich with structural information. A methodical interpretation, grounded in the principles of vibrational spectroscopy, allows for the unambiguous identification of its functional groups. The key to a definitive analysis lies in the careful examination of the regions corresponding to the O-H and C=O stretching vibrations, which serve as powerful diagnostic markers for its tautomeric state. By following the protocols and interpretive logic outlined in this guide, researchers can confidently use FT-IR spectroscopy as a primary tool for the characterization and quality assessment of this important heterocyclic building block.

References

- Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6258–6265. [Link]

- American Chemical Society. (n.d.). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Gronowitz, S., & Katritzky, A. R. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japan Chemical Society, 32(11), 1331-1337. [Link]

- Arjunan, V., & Mohan, S. (2012). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 2(3), 23-33. [Link]

- Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]

- ResearchGate. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications.

- Danger, G., Borget, F., Chomat, M., Duvernay, F., Theulé, P., Chiavassa, T., & Le Sergeant d'Hendecourt, L. (2013). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. Astronomy & Astrophysics, 556, A124. [Link]

- Balachandran, V., & Karunakaran, R. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Sciences, 10(1). [Link]

- Al-Jubier, N. K., & Al-Amri, A. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1898. [Link]

- PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. PubChem. [Link]

- ChemRxiv. (2021).

- ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes.

- National Center for Biotechnology Information. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

- ResearchGate. (n.d.). FTIR spectra of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN), blank chitosan film (CF), and 6CN-chitosan films.

- ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]

- SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]

- SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. SpectraBase. [Link]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

- Wiley Online Library. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal. [Link]

- ResearchGate. (2023). Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene.

- MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. [Link]

- Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. [Link]

- Heterocycles. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles, 102(10), 1998-2008. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemtube3d.com [chemtube3d.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. primescholars.com [primescholars.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. journalwjarr.com [journalwjarr.com]

- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 2-Amino-4-hydroxythiophene-3-carbonitrile: Properties, Synthesis, and Applications

Introduction

2-Amino-4-hydroxythiophene-3-carbonitrile (CAS No: 99580-50-4) is a highly functionalized heterocyclic compound that has garnered significant attention within the scientific community.[1][2] As a member of the 2-aminothiophene class, it serves as a privileged scaffold and a versatile synthetic intermediate, particularly in the fields of medicinal chemistry and materials science.[3][4] Its unique arrangement of an amino group, a cyano group, and a hydroxyl group on a thiophene ring imparts a rich and varied reactivity profile. This guide provides an in-depth exploration of its core physical and chemical properties, established synthetic protocols, and its proven utility as a building block for developing novel therapeutic agents and functional materials.

Molecular and Physicochemical Properties

The utility of any chemical entity in a research and development setting begins with a thorough understanding of its fundamental properties. These identifiers and characteristics are critical for experimental design, quality control, and interpretation of results.

Core Compound Identifiers

A consistent and accurate identification of this compound is paramount for researchers. The following table summarizes its key molecular and registry information.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 99580-50-4 | [1][2] |

| Molecular Formula | C₅H₄N₂OS | [1][2] |

| Molecular Weight | 140.16 g/mol | [1] |

| InChIKey | BBSSHLOVHLENAE-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(C#N)C(O)=CS1 | [1] |

Physicochemical Characteristics

The physical properties of the compound dictate its handling, storage, and application in various solvent systems.

| Property | Value / Description | Source |

| Physical Form | Solid, powder or crystals. | [5] |

| Purity | Typically available at ≥95% purity. | [2] |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [2] |

Key Chemical Feature: Tautomerism

A crucial aspect of the chemical nature of this compound is its existence in tautomeric equilibrium. The molecule can exist as the 4-hydroxythiophene form or its keto tautomer, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile. This equilibrium is fundamental to its reactivity, as the presence of both enol and keto forms allows it to react in different ways depending on the reaction conditions and the nature of the reacting partner. Understanding this dynamic is essential for predicting reaction outcomes and designing synthetic pathways.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Reactivity

The synthetic accessibility of 2-aminothiophenes is a significant factor in their widespread use. The Gewald reaction stands as the most prominent and efficient method for their preparation.